1-[(3-Methylphenoxy)acetyl]indoline 1-[(3-Methylphenoxy)acetyl]indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC1259570
InChI: InChI=1S/C17H17NO2/c1-13-5-4-7-15(11-13)20-12-17(19)18-10-9-14-6-2-3-8-16(14)18/h2-8,11H,9-10,12H2,1H3
SMILES: CC1=CC(=CC=C1)OCC(=O)N2CCC3=CC=CC=C32
Molecular Formula: C17H17NO2
Molecular Weight: 267.32g/mol

1-[(3-Methylphenoxy)acetyl]indoline

CAS No.:

Cat. No.: VC1259570

Molecular Formula: C17H17NO2

Molecular Weight: 267.32g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Methylphenoxy)acetyl]indoline -

Specification

Molecular Formula C17H17NO2
Molecular Weight 267.32g/mol
IUPAC Name 1-(2,3-dihydroindol-1-yl)-2-(3-methylphenoxy)ethanone
Standard InChI InChI=1S/C17H17NO2/c1-13-5-4-7-15(11-13)20-12-17(19)18-10-9-14-6-2-3-8-16(14)18/h2-8,11H,9-10,12H2,1H3
Standard InChI Key IJZFAOBGZXZTAI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)N2CCC3=CC=CC=C32
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)N2CCC3=CC=CC=C32

Introduction

Chemical Identity and Structure

Basic Identification

1-[(3-Methylphenoxy)acetyl]indoline represents a synthetic organic compound with specific identifying characteristics. The compound is registered under CAS number 349474-23-3, which serves as its unique identifier in chemical databases and literature . The English nomenclature "1-[(3-methylphenoxy)acetyl]indoline" precisely describes its chemical structure, indicating the presence of an acetyl group linking a 3-methylphenoxy moiety to the nitrogen position of an indoline scaffold.

Molecular Composition

The molecular formula of 1-[(3-methylphenoxy)acetyl]indoline is C₁₇H₁₇NO₂, reflecting its composition of 17 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms . With a molecular weight of 267.32 g/mol, it falls within the medium-weight range of organic compounds, making it potentially suitable for various biological applications where molecular size affects membrane permeability and other pharmacokinetic properties.

Structural Features

The structural backbone of 1-[(3-methylphenoxy)acetyl]indoline consists of an indoline nucleus acylated at the nitrogen position with a (3-methylphenoxy)acetyl group. The indoline core features a bicyclic structure with a five-membered nitrogen-containing ring fused to a benzene ring. The acylation at the nitrogen position introduces functionality that significantly alters the electronic properties and reactivity of the indoline ring system. The methyl group at the meta position of the phenoxy ring further influences the electronic distribution and steric properties of the molecule.

Physicochemical Properties

Physical Properties

The physical properties of 1-[(3-methylphenoxy)acetyl]indoline have been computationally predicted, providing valuable insights into its behavior. These properties are summarized in Table 1:

PropertyValueMethod
Boiling Point499.3±38.0 °CPredicted
Density1.185±0.06 g/cm³Predicted
Acidic Dissociation Constant (pKa)0.99±0.20Predicted

Table 1: Physical properties of 1-[(3-methylphenoxy)acetyl]indoline

The exceptionally high predicted boiling point (499.3±38.0 °C) indicates strong intermolecular forces, likely due to the presence of polar functional groups capable of forming hydrogen bonds. The moderate density value (1.185±0.06 g/cm³) is typical for organic compounds containing aromatic rings and heteroatoms.

Chemical Properties

The pKa value of 0.99±0.20 suggests that 1-[(3-methylphenoxy)acetyl]indoline possesses notable acidic properties, likely attributable to the N-acyl group that decreases the electron density on the nitrogen atom . This relatively low pKa value indicates that the compound would be easily deprotonated in mild basic conditions, potentially affecting its reactivity and solubility profiles in different pH environments.

Analytical Characterization

Spectroscopic Identification

For comprehensive characterization of 1-[(3-methylphenoxy)acetyl]indoline, multiple spectroscopic techniques would be typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy would reveal the proton and carbon environments within the molecule, with characteristic signals for the aromatic protons of both the indoline and phenoxy rings, the methyl group, and the methylene protons of the acetyl linker.

  • Mass Spectrometry would provide the molecular weight confirmation and fragmentation pattern. The molecular ion peak would be expected at m/z 267, corresponding to the molecular weight of 267.32 g/mol .

  • Infrared Spectroscopy would show characteristic absorption bands for the carbonyl group (typically around 1650-1700 cm⁻¹) and aromatic C=C stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography coupled with Mass Spectrometry (GC-MS) would be suitable techniques for purity assessment and quantitative analysis of 1-[(3-methylphenoxy)acetyl]indoline. These methods would allow for separation from structural isomers or synthesis by-products.

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